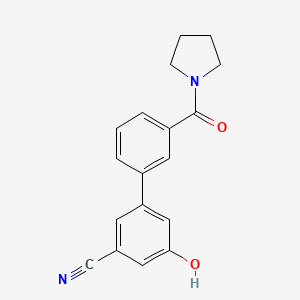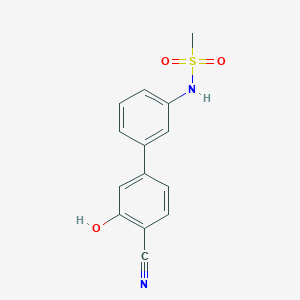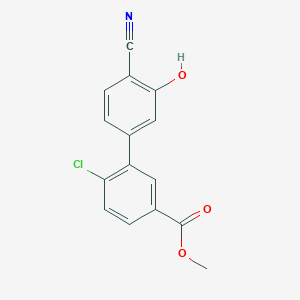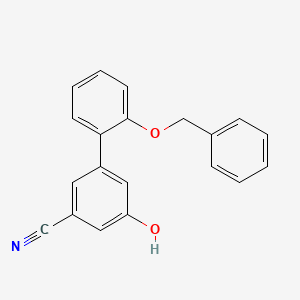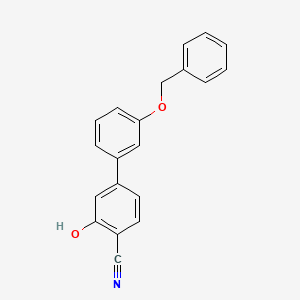
4-(3-Benzyloxyphenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Benzyloxyphenyl)-2-cyanophenol, 95% (4B2C) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 79-80 °C, and it is soluble in many organic solvents. 4B2C has become increasingly popular due to its low cost, ease of synthesis, and wide range of uses in scientific research.
Applications De Recherche Scientifique
4-(3-Benzyloxyphenyl)-2-cyanophenol, 95% is widely used in scientific research due to its ability to act as a fluorescent dye, as well as its low cost and ease of synthesis. It has been used in a variety of applications, such as in the study of cell signaling pathways, DNA sequencing, and bacterial detection. It has also been used to study the effects of drugs on cells, as well as to detect and quantify proteins in biological samples.
Mécanisme D'action
4-(3-Benzyloxyphenyl)-2-cyanophenol, 95% is a fluorescent dye, which means that it absorbs light in the visible range and emits light in the near-infrared range. This allows it to be used in a variety of applications, such as imaging and detecting proteins in biological samples. Additionally, 4-(3-Benzyloxyphenyl)-2-cyanophenol, 95% can be used to study the effects of drugs on cells, as it has been found to bind to certain proteins and modulate their activity.
Biochemical and Physiological Effects
4-(3-Benzyloxyphenyl)-2-cyanophenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to bind to certain proteins, such as the N-methyl-D-aspartate (NMDA) receptor, and modulate its activity. Additionally, it has been used to study the effects of drugs on cells, as it has been found to bind to certain proteins and modulate their activity.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Benzyloxyphenyl)-2-cyanophenol, 95% has several advantages for lab experiments, such as its low cost and ease of synthesis. Additionally, it is a fluorescent dye, which means that it can be used in a variety of applications, such as imaging and detecting proteins in biological samples. However, it also has some limitations, such as its low fluorescence intensity and its tendency to form aggregates in solution.
Orientations Futures
There are several potential future directions for 4-(3-Benzyloxyphenyl)-2-cyanophenol, 95% research. One potential direction is to further study its effects on proteins and cell signaling pathways. Additionally, its potential applications in drug development and disease diagnosis could be explored. Furthermore, its ability to be used as an imaging agent could be further investigated. Finally, its ability to be used as a fluorescent dye could be explored further, such as in the development of new fluorescent dyes.
Méthodes De Synthèse
4-(3-Benzyloxyphenyl)-2-cyanophenol, 95% can be synthesized through a reaction of 4-bromoacetophenone and benzyl cyanide in the presence of sodium hydroxide or potassium carbonate. The reaction is performed in a solvent, such as ethanol or methanol, and is heated at a temperature of 70-80 °C for 1-2 hours. Upon completion, the reaction mixture is cooled and the product is isolated by filtration. The product is then purified by recrystallization in a suitable solvent, such as ethyl acetate.
Propriétés
IUPAC Name |
2-hydroxy-5-(3-phenylmethoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-18-11-17(9-10-20(18)22)16-7-4-8-19(12-16)23-14-15-5-2-1-3-6-15/h1-12,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTXNYIGRFIEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685003 |
Source


|
| Record name | 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Benzyloxyphenyl)-2-cyanophenol | |
CAS RN |
1261953-12-1 |
Source


|
| Record name | 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


